1-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1-methylpyrrolidin-1-ium iodide
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Overview
Description
1-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1-methylpyrrolidin-1-ium iodide is a compound that belongs to the class of benzotriazole derivatives Benzotriazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry
Preparation Methods
The synthesis of 1-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1-methylpyrrolidin-1-ium iodide typically involves the reaction of 1H-1,2,3-benzotriazole with a suitable alkylating agent, followed by quaternization with methyl iodide. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide (DMF) and may require the presence of a base like potassium carbonate to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1-methylpyrrolidin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into reduced forms, often using reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the iodide ion is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide.
Scientific Research Applications
1-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1-methylpyrrolidin-1-ium iodide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives have shown potential in biological assays, including antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 1-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1-methylpyrrolidin-1-ium iodide involves its interaction with molecular targets through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions enable the compound to bind to enzymes and receptors, modulating their activity. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
Similar compounds to 1-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1-methylpyrrolidin-1-ium iodide include other benzotriazole derivatives such as 1H-1,2,3-benzotriazole and 1-benzoyl-1H-benzotriazole. Compared to these compounds, this compound exhibits unique properties due to the presence of the pyrrolidinium moiety, which can enhance its solubility and reactivity in certain contexts .
Properties
IUPAC Name |
1-[(1-methylpyrrolidin-1-ium-1-yl)methyl]benzotriazole;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N4.HI/c1-16(8-4-5-9-16)10-15-12-7-3-2-6-11(12)13-14-15;/h2-3,6-7H,4-5,8-10H2,1H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOCKMDDWCYTLS-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC1)CN2C3=CC=CC=C3N=N2.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17IN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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